Aceglutamide aluminum

Vue d'ensemble

Description

Applications De Recherche Scientifique

Aceglutamide aluminum has several scientific research applications:

Safety and Hazards

Aceglutamide aluminum should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Orientations Futures

Aluminum-based adjuvants like Aceglutamide aluminum will continue to be a key component of currently approved and next generation vaccines, including important combination vaccines . The widespread use of aluminum adjuvants is due to their excellent safety profile, which has been established through the use of hundreds of millions of doses in humans over many years . Future research will likely focus on improving the performance of aluminum adjuvants, which typically involves co-delivery of immune potentiators, including Toll-like receptor (TLR) agonists .

Mécanisme D'action

Target of Action

Aceglutamide Aluminum, also known as acetylglutamine, is an acetylated form of the amino acid L-glutamine . It primarily targets the body and brain’s glutamate precursor . Glutamate is a crucial neurotransmitter involved in cognitive functions like learning and memory.

Mode of Action

This compound functions as a prodrug to glutamine . A prodrug is a medication or compound that, after administration, is metabolized into a pharmacologically active drug. In this case, this compound is metabolized into glutamine, a critical amino acid in the body, with improved potency and stability .

Pharmacokinetics

It is known that this compound has improved potency and stability compared to glutamine , suggesting that it may have favorable pharmacokinetic properties.

Result of Action

This compound is used as a psychostimulant and nootropic, enhancing cognitive functions such as learning and memory . Additionally, it is used in the treatment of ulcers . The drug has also shown neuroprotective effects in an animal model of cerebral ischemia .

Analyse Biochimique

Biochemical Properties

Aceglutamide Aluminum functions as a prodrug to glutamine with improved potency and stability . As a derivative of glutamine, it may interact with enzymes, proteins, and other biomolecules involved in glutamine metabolism

Cellular Effects

It is used as a psychostimulant and nootropic, suggesting it may influence neuronal function . It is also used in the treatment of ulcers, indicating it may have effects on gastric cells .

Molecular Mechanism

As a prodrug to glutamine, it may exert its effects through the metabolic pathways of glutamine

Metabolic Pathways

This compound is involved in the metabolic pathways of glutamine, as it is a prodrug to glutamine . It may interact with enzymes or cofactors involved in glutamine metabolism

Méthodes De Préparation

L'acéglutamide d'aluminium peut être synthétisé par acétylation de la L-glutamine. La réaction implique l'utilisation d'anhydride acétique comme agent acétylant dans des conditions contrôlées. Le produit est ensuite purifié par cristallisation pour obtenir des cristaux blancs d'acéglutamide d'aluminium . Les méthodes de production industrielles impliquent des voies de synthèse similaires, mais à plus grande échelle, assurant une grande pureté et un rendement élevé grâce à des conditions de réaction et des techniques de purification optimisées .

Analyse Des Réactions Chimiques

L'acéglutamide d'aluminium subit diverses réactions chimiques, notamment :

Hydrolyse : En solution aqueuse, l'acéglutamide d'aluminium peut s'hydrolyser pour former de la L-glutamine et de l'acide acétique.

Oxydation : Il peut subir des réactions d'oxydation, en particulier en présence d'agents oxydants forts, conduisant à la formation d'oxydes correspondants.

Les réactifs couramment utilisés dans ces réactions comprennent l'eau pour l'hydrolyse, des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions sont la L-glutamine, l'acide acétique et des dérivés substitués de l'acéglutamide d'aluminium .

Applications de recherche scientifique

L'acéglutamide d'aluminium a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse d'autres dérivés de la glutamine.

Biologie : Il sert de source stable de glutamine, qui est essentielle à diverses fonctions cellulaires.

Médecine : L'acéglutamide d'aluminium est utilisé comme psychostimulant et nootropique pour améliorer les fonctions cognitives. .

Mécanisme d'action

L'acéglutamide d'aluminium fonctionne comme un promédicament de la glutamine, ce qui signifie qu'il est converti en glutamine dans l'organisme. La glutamine est un acide aminé crucial qui sert de précurseur au glutamate, un neurotransmetteur important dans le cerveau. La conversion de l'acéglutamide d'aluminium en glutamine augmente sa puissance et sa stabilité, lui permettant d'exercer ses effets plus efficacement . Les cibles moléculaires et les voies impliquées comprennent le système glutamatergique, qui joue un rôle clé dans les fonctions cognitives et la neuroprotection .

Comparaison Avec Des Composés Similaires

L'acéglutamide d'aluminium est similaire à d'autres acides aminés acétylés tels que l'acide N-acétylaspartique et l'acide N-acétylglutmique. Il est unique en son rôle double de psychostimulant et d'antiulcéreux . D'autres composés similaires comprennent :

Acide N-acétylaspartique : Principalement impliqué dans le métabolisme cérébral.

Acide N-acétylglutmique : Joue un rôle dans le cycle de l'urée.

Citrulline : Impliqué dans le cycle de l'oxyde nitrique et présente des avantages cardiovasculaires.

L'acéglutamide d'aluminium se distingue par ses effets neuroprotecteurs et son utilisation dans le traitement des ulcères, ce qui en fait un composé polyvalent dans les applications médicales et industrielles .

Propriétés

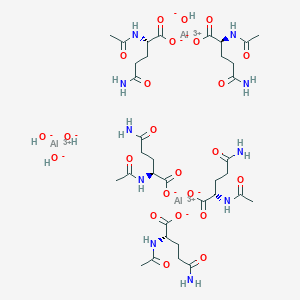

IUPAC Name |

trialuminum;2-acetamido-5-amino-5-oxopentanoate;tetrahydroxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5C7H12N2O4.3Al.4H2O/c5*1-4(10)9-5(7(12)13)2-3-6(8)11;;;;;;;/h5*5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13);;;;4*1H2/q;;;;;3*+3;;;;/p-9 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVHAAOJLULJLK-UHFFFAOYSA-E | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC(=O)N)C(=O)[O-].CC(=O)NC(CCC(=O)N)C(=O)[O-].CC(=O)NC(CCC(=O)N)C(=O)[O-].CC(=O)NC(CCC(=O)N)C(=O)[O-].CC(=O)NC(CCC(=O)N)C(=O)[O-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Al+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H59Al3N10O24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1084.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

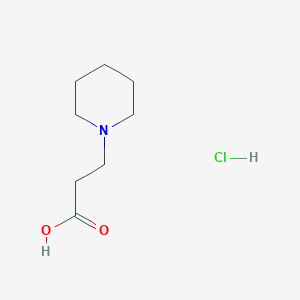

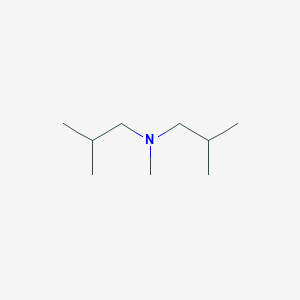

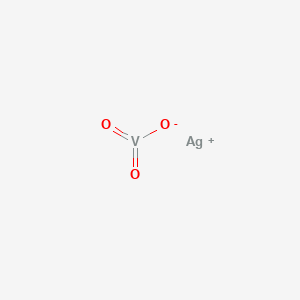

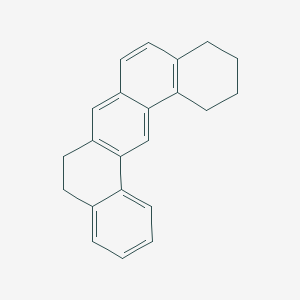

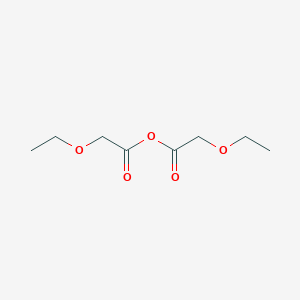

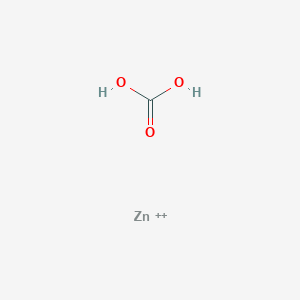

Feasible Synthetic Routes

Q1: What is the mechanism of action for aceglutamide aluminum's anti-ulcer activity?

A1: While the exact mechanism remains unclear, research suggests this compound might exert its effects by enhancing the natural defense mechanisms of the gastric mucosa. Studies indicate it significantly increases the concentration and total amount of components like hexosamine, sialic acid, and uronic acid in the mucosa of ulcerated areas in rats. [] These components are crucial for mucus production and granuloma formation, both essential for ulcer healing. [] Additionally, this compound demonstrated a stronger protective effect than other agents, like sodium alginate, in preventing esophageal ulceration induced in rats. [] This suggests a potential protective coating mechanism against gastric juice, further contributing to its anti-ulcer properties. []

Q2: What is the chemical formula and molecular weight of this compound?

A2: this compound, also known as pentakis(N-2-acetyl-L-glutaminato)tetrahydroxytri-aluminum, has the molecular formula C35H59Al3N10O24. []

Q3: Are there specific formulations designed to improve the palatability of this compound?

A3: Yes, research indicates that incorporating carageenan into formulations with this compound can mask its bitterness and astringent taste. [] This is particularly beneficial for oral administration, potentially improving patient compliance. []

Q4: How stable is this compound in aqueous solutions or suspensions?

A4: this compound, when formulated with carageenan, exhibits improved stability in aqueous solutions and suspensions. [] Carageenan, being a high molecular weight polymer, helps prevent phase separation, thereby enhancing the stability of the formulation. []

Q5: How is this compound absorbed in the body, and what happens to it after absorption?

A5: Studies in healthy volunteers demonstrate that aluminum from this compound is absorbed from the gastrointestinal tract. [] After absorption, it appears to be rapidly excreted, primarily through urine and feces. [] This suggests that while absorption does occur, the body efficiently eliminates the aluminum, minimizing potential accumulation. []

Q6: Are there any established analytical methods for quantifying this compound and its related substances?

A6: Yes, researchers have developed and validated specific analytical methods for this purpose. High-performance liquid chromatography (HPLC) [, ] and ion-pair chromatography [] have proven effective in quantifying this compound and identifying any related substances. These methods offer accuracy, reliability, and specificity, crucial for quality control and research purposes. [, ]

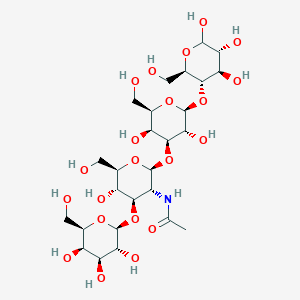

Q7: What is the role of zinc L-carnosine in treating gastric ulcers, and how does it compare to this compound?

A7: Zinc L-carnosine is another compound investigated for its anti-ulcer properties. [] It demonstrates a strong antacid effect, surpassing sodium bicarbonate, and exhibits potent anti-peptic activity. [] While both compounds target different aspects of ulcer development, research comparing their efficacy head-to-head is limited.

Q8: Are there any known safety concerns associated with long-term this compound use?

A8: While this compound is generally well-tolerated, [, ] it's important to acknowledge that aluminum absorption does occur with its use. [] While the absorbed aluminum is rapidly excreted, [] long-term effects require further investigation, particularly in individuals with impaired renal function.

Q9: What research infrastructure and resources are available for researchers interested in studying this compound?

A9: Researchers can leverage various tools and resources, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one](/img/structure/B87473.png)

![1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol](/img/structure/B87503.png)